molecular formula C14H14ClNO2S B11499821 1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide

1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide

Cat. No.: B11499821
M. Wt: 295.8 g/mol
InChI Key: UENYZIPLGYFSFY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenylmethanesulfonamide group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide typically involves several steps. One common method includes the reaction of 2-chlorobenzene with methylamine and phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger scale production, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as hydroxide ions can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide can be compared with other similar compounds, such as:

    Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a different structure and is primarily used as an anesthetic.

    Cenobamate: This compound also contains a chlorophenyl group and is used for the treatment of partial-onset seizures.

    Clofedanol: Similar in structure, clofedanol is used as a cough suppressant.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methyl-N-phenylmethanesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-16(13-8-3-2-4-9-13)19(17,18)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3

InChI Key

UENYZIPLGYFSFY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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